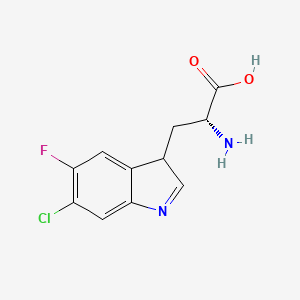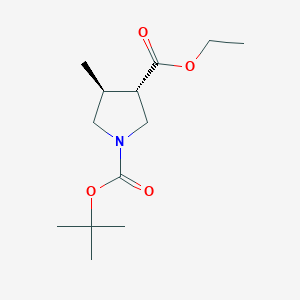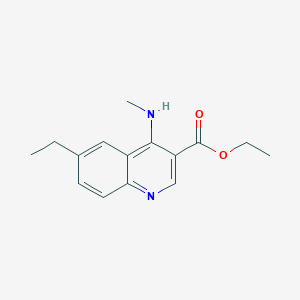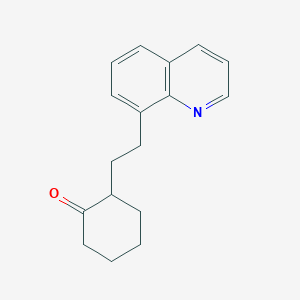
(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid: is a synthetic compound that belongs to the class of amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-5-fluoroindole with a suitable amino acid precursor under controlled conditions. The reaction may involve the use of protecting groups to ensure selective functionalization of the indole ring. The final step usually includes deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the indole ring or the amino acid moiety.
Substitution: The chlorine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used as a probe to investigate the function of specific proteins or enzymes in cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to certain proteins or enzymes, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparaison Avec Des Composés Similaires
- (2R)-2-amino-3-(5-chloro-6-fluoro-3H-indol-3-yl)propanoic acid
- (2R)-2-amino-3-(6-chloro-3H-indol-3-yl)propanoic acid
- (2R)-2-amino-3-(5-fluoro-3H-indol-3-yl)propanoic acid
Comparison: Compared to these similar compounds, (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the indole ring. This unique substitution pattern enhances its chemical reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H10ClFN2O2 |
|---|---|
Poids moléculaire |
256.66 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10ClFN2O2/c12-7-3-10-6(2-8(7)13)5(4-15-10)1-9(14)11(16)17/h2-5,9H,1,14H2,(H,16,17)/t5?,9-/m1/s1 |
Clé InChI |
PTNNHXKBRCNIBU-OLAZFDQMSA-N |
SMILES isomérique |
C1=NC2=CC(=C(C=C2C1C[C@H](C(=O)O)N)F)Cl |
SMILES canonique |
C1=NC2=CC(=C(C=C2C1CC(C(=O)O)N)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)


![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)


![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)



![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)

![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)
